

# evolutionary conservation of the HMRG protein family

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *closed-HMRG*

Cat. No.: *B15556117*

[Get Quote](#)

An In-depth Technical Guide on the Evolutionary Conservation of the MORF4 Related Gene (MRG) Protein Family

Audience: Researchers, scientists, and drug development professionals.

Note: This guide focuses on the MORF4 Related Gene (MRG) protein family, as the term "HMRG" did not yield a distinct protein family in the scientific literature and is likely a typographical error. The MRG family is a highly conserved group of proteins central to chromatin regulation.

## Introduction to the MRG Protein Family

The Mortality factor on chromosome 4 (MORF4) Related Gene (MRG) family is a group of highly conserved proteins found across a wide range of eukaryotic species.<sup>[1]</sup> These proteins are crucial players in the regulation of gene expression, primarily through their role in chromatin remodeling.<sup>[1]</sup> The family is broadly divided into two main groups based on their similarity to the human members, MRG15 (MORF4L1) and MRGX (MORF4L2).<sup>[1]</sup>

MRG proteins function as integral components of several large multiprotein complexes that modify chromatin structure, thereby influencing processes such as transcriptional activation, DNA repair, and alternative splicing.<sup>[2][3]</sup> Their ability to interact with various protein partners and recognize specific histone modifications is key to their diverse biological functions.

A defining feature of the MRG family is the presence of highly conserved protein domains. Members similar to MRG15 contain a chromodomain, which recognizes and binds to methylated lysine 36 on histone H3 (H3K36me3). Additionally, all members of the MRG family share a conserved C-terminal region known as the MRG domain, which is essential for mediating protein-protein interactions.

## Evolutionary Conservation of the MRG Family

The MRG protein family is evolutionarily ancient, with members identified in at least twenty-three species, ranging from yeast to humans. This widespread presence underscores their fundamental role in eukaryotic biology. The family's conservation is evident in the presence of orthologs—genes in different species that evolved from a common ancestral gene—in numerous model organisms.

**Table 1: Orthologs of Human MRG Family Proteins in Various Species**

Human Protein	Drosophila melanogaster (Fruit Fly)	Saccharomyces cerevisiae (Yeast)	Schizosaccharomyces pombe (Fission Yeast)	Caenorhabditis elegans (Nematode)
MRG15 (MORF4L1)	Msl-3 (Male-specific lethal 3)	Eaf3p	Alp13 (Altered polarity 13)	MRG-1
MRGX (MORF4L2)	dMRGX	-	-	-
MRGBP	dMRGBP	-	-	-

Data compiled from various genomic and proteomic databases. The presence of clear orthologs in such distant relatives highlights the deep evolutionary roots of the MRG family.

The evolution of the MRG family has involved gene duplication events, leading to the emergence of paralogs—genes related by duplication within a genome. For instance, in humans, MRG15 and MRGX are paralogs that have diverged in function, with MRGX lacking the chromodomain found in MRG15.

## Conserved Domains and Motifs

The functionality of MRG proteins is largely dictated by their conserved domains, which serve as interaction modules for both histones and other proteins.

### The Chromodomain

The chromodomain of MRG15 and its orthologs is a highly conserved motif of approximately 50 amino acids that specifically recognizes and binds to histone H3 trimethylated at lysine 36 (H3K36me3). This interaction is crucial for targeting MRG15-containing complexes to the coding regions of actively transcribed genes, a region typically enriched with this histone mark.

### The MRG Domain

A novel protein motif, designated the MRG domain, is conserved across all members of the MRG family. This domain is located in the C-terminal two-thirds of the protein and is essential for the assembly of MRG proteins into their respective functional complexes. Point mutations within this domain can disrupt these interactions, highlighting its critical role in the biological functions of the family.

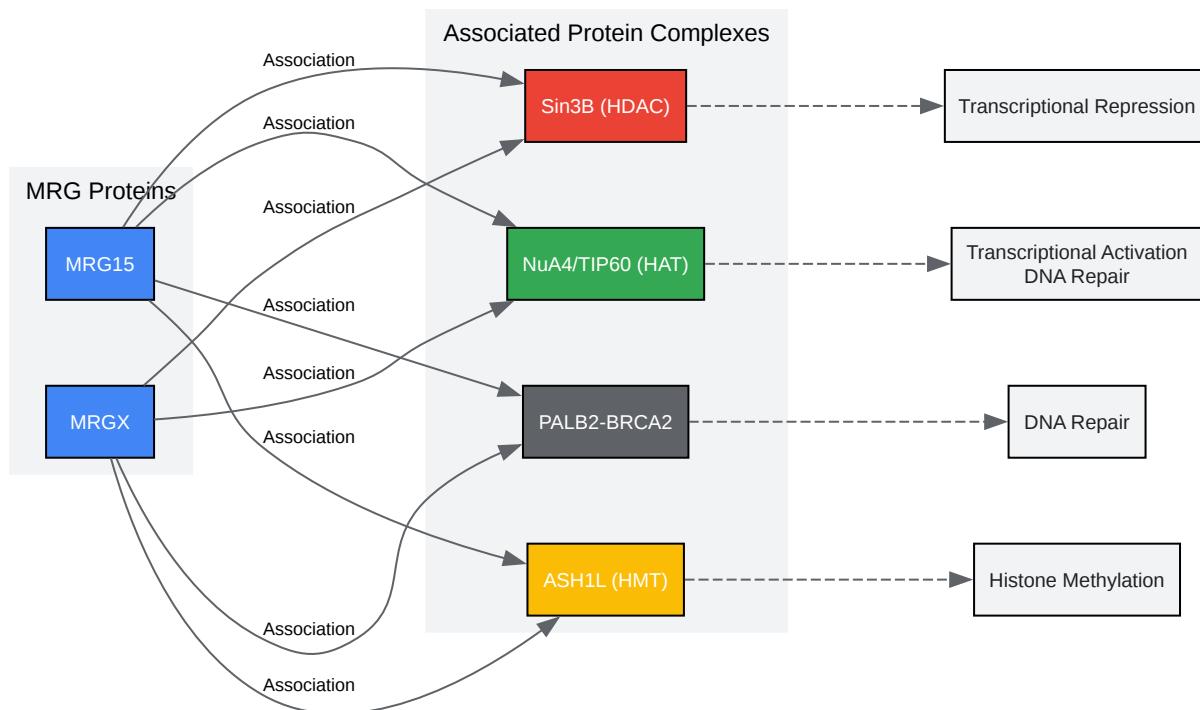
## Signaling Pathways and Protein Complexes

MRG proteins do not function in isolation but are core components of several distinct and evolutionarily conserved protein complexes. Their integration into these complexes dictates their specific roles in cellular processes.

MRG15 and MRGX have been shown to associate interchangeably with a number of chromatin-modifying and DNA repair complexes, including:

- NuA4/TIP60: A histone acetyltransferase (HAT) complex involved in transcriptional activation and DNA repair.
- Sin3B: A histone deacetylase (HDAC) complex that is generally associated with transcriptional repression.
- ASH1L: A histone methyltransferase (HMT) complex that methylates histone H3.
- PALB2–BRCA2: A complex critical for homologous recombination-mediated DNA repair.

The association of MRG proteins with these diverse complexes suggests their involvement in a wide array of nuclear processes, linking histone modifications to gene regulation and genome integrity.



[Click to download full resolution via product page](#)

Caption: Interactions of MRG proteins with major functional complexes.

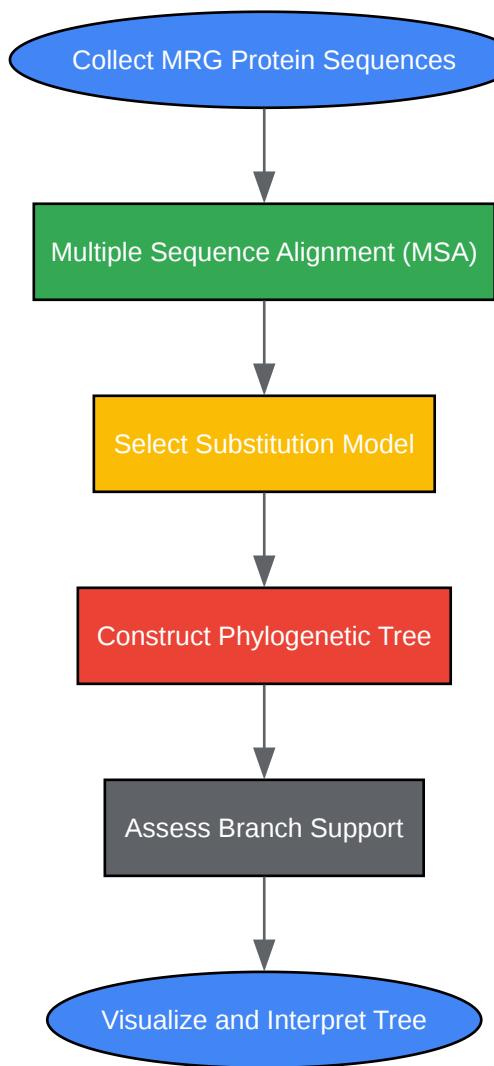
## Experimental Protocols for Studying Evolutionary Conservation

Investigating the evolutionary conservation of the MRG protein family involves a combination of computational and experimental approaches.

### Sequence-Based Analysis

- Obtain Query Sequence: Retrieve the full-length amino acid sequence of a human MRG protein (e.g., MRG15) from a protein database like UniProt or NCBI.
- Perform BLASTp Search: Use the Basic Local Alignment Search Tool (BLAST) against a non-redundant protein sequence database.
- Select Target Organisms: Limit the search to specific organisms of interest (e.g., *Drosophila melanogaster*, *Saccharomyces cerevisiae*).
- Analyze Results: Identify sequences with high sequence identity and low E-values as potential orthologs. Reciprocal best hits (where the identified sequence in the target organism retrieves the original query sequence in a reverse BLAST search) provide strong evidence of orthology.
- Collect Sequences: Gather the amino acid sequences of MRG family members and their identified orthologs from various species.
- Choose Alignment Tool: Utilize an MSA tool such as Clustal Omega or MUSCLE.
- Perform Alignment: Submit the sequences to the chosen tool. The algorithm will align the sequences to maximize the number of matching residues.
- Visualize and Interpret: Analyze the output to identify conserved residues (often marked with an asterisk), conservative substitutions (colon), and semi-conservative substitutions (period). Highly conserved regions often correspond to functionally important domains like the chromodomain and the MRG domain.
- Generate MSA: Create a high-quality multiple sequence alignment of the MRG protein sequences.
- Select a Substitution Model: Use a program like ProtTest to determine the best-fit model of amino acid substitution for the dataset.
- Construct Phylogenetic Tree: Employ a tree-building method such as Maximum Likelihood (e.g., using PhyML or RAxML) or Bayesian Inference (e.g., using MrBayes).

- Assess Branch Support: Perform bootstrapping (for Maximum Likelihood) or calculate posterior probabilities (for Bayesian Inference) to assess the statistical support for the tree topology.
- Visualize Tree: Use a tree viewer like FigTree to display and annotate the phylogenetic tree, which illustrates the evolutionary relationships between the different MRG proteins.



[Click to download full resolution via product page](#)

Caption: Workflow for phylogenetic analysis of the MRG protein family.

## Experimental Validation of Conserved Interactions and Functions

- Gene Tagging: Engineer cells (e.g., using CRISPR/Cas9) to express an MRG protein with a tandem affinity tag (e.g., 3xFLAG-2xStrep).
- Cell Lysis: Prepare nuclear extracts from a large culture of the engineered cells.
- First Affinity Purification: Incubate the extract with the first affinity resin (e.g., Strep-Tactin beads). Wash thoroughly to remove non-specific binders.
- Elution: Elute the protein complex from the first resin.
- Second Affinity Purification: Incubate the eluate with the second affinity resin (e.g., anti-FLAG antibody-coupled beads).
- Final Elution and Analysis: Elute the purified complex and separate the proteins by SDS-PAGE. Identify the protein components by mass spectrometry. This method allows for the identification of stable interaction partners in a physiological context.



[Click to download full resolution via product page](#)

Caption: Workflow for Tandem Affinity Purification Mass Spectrometry.

- Purify Complex: Purify the endogenous ASH1L-MRG15 complex using methods like TAP-MS.
- Prepare Substrate: Use recombinant histones or nucleosomes as the substrate.
- Set Up Reaction: Combine the purified complex, histone substrate, and the methyl donor S-adenosyl methionine (SAM) in a suitable reaction buffer.
- Incubate: Allow the reaction to proceed at the optimal temperature for a defined period.
- Detect Methylation: Analyze the reaction products by Western blotting using an antibody specific for the expected histone methylation mark (e.g., H3K4me3).

## Conclusion

The MRG protein family exhibits a high degree of evolutionary conservation in its sequence, domain architecture, and its role as a key component of various chromatin-modifying complexes. This conservation from yeast to humans underscores its indispensable function in fundamental nuclear processes. For researchers and drug development professionals, understanding the conserved nature of MRG proteins and their interactions provides a framework for elucidating disease mechanisms and identifying potential therapeutic targets. The experimental and computational protocols outlined in this guide offer a robust toolkit for further exploration of this critical protein family.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Conservation of the MORF4 related gene family: identification of a new chromo domain subfamily and novel protein motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRG Proteins Are Shared by Multiple Protein Complexes With Distinct Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [evolutionary conservation of the HMRG protein family]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556117#evolutionary-conservation-of-the-hmrg-protein-family>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)